molecular formula C22H17BrN2O2S2 B11498297 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11498297
M. Wt: 485.4 g/mol
InChI Key: FMJYADFYJMQPAO-UHFFFAOYSA-N
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Description

9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that includes a bromophenyl group, multiple methyl groups, and a thioxo group

Preparation Methods

The synthesis of 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 9-(4-bromophenyl)-2,3,7,7-tetramethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include:

This compound’s uniqueness lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C22H17BrN2O2S2

Molecular Weight

485.4 g/mol

IUPAC Name

4-(4-bromophenyl)-7,7,12,13-tetramethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C22H17BrN2O2S2/c1-10-9-14-16-19(29-25(21(16)28)13-7-5-12(23)6-8-13)22(3,4)24-17(14)15(11(10)2)18(26)20(24)27/h5-9H,1-4H3

InChI Key

FMJYADFYJMQPAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Br)(C)C

Origin of Product

United States

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